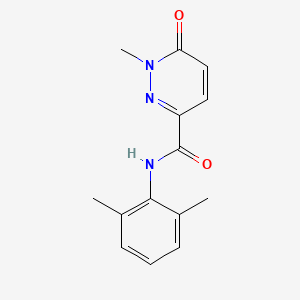

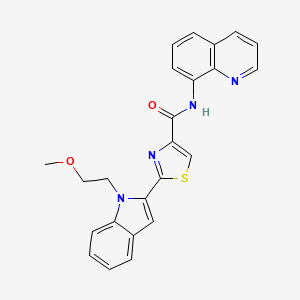

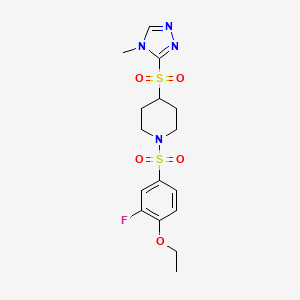

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The name suggests it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N-(2,6-Dimethylphenyl)chloroacetamide” have been synthesized from 2,6-dimethylaniline and chloroacetyl chloride . The synthesis of such compounds often involves nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridazinone Derivatives

The compound has been utilized in the synthesis of pyridazinone derivatives through microwave-assisted condensation reactions. This process involves the reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) to afford enaminones, which are then coupled with diazotized aromatic amines to yield aryl hydrazones. These hydrazones undergo further condensation with aromatic heterocyclic amines to afford iminoarylhydrazones and enaminoazo compounds, demonstrating the compound's role in the development of novel pyridazinone derivatives with potential applications in materials science and drug discovery (Al‐Zaydi & Borik, 2007).

Biological Activity and Dyeing Applications

Another research application involves the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers and evaluating their biological activities. The synthesis incorporates condensation reactions to produce compounds that exhibit significant antioxidant, antitumor, and antimicrobial activities. These findings suggest the compound's utility in the development of biologically active materials and its potential for application in sterile and/or biological active fabrics (Khalifa et al., 2015).

Electrochromic and Polyamide Synthesis

The compound has also been used in the synthesis of aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties. These novel polyamides demonstrate useful levels of thermal stability, indicating their potential application in the development of advanced materials with specific electrochromic properties (Liou & Chang, 2008).

Antioxidant Activity

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant radical scavenging activity. This highlights the compound's relevance in the study of antioxidant properties and its potential for the development of therapeutics based on antioxidant activity (Ahmad et al., 2012).

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-5-4-6-10(2)13(9)15-14(19)11-7-8-12(18)17(3)16-11/h4-8H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZQUXOKXGSWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)

![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)

![N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide](/img/structure/B2663375.png)